2-Cyanoacetamide
Overview
Description
2-Cyanoacetamide is an organic compound with the chemical formula C₃H₄N₂O. It is an acetic amide with a nitrile functional group. This compound is known for its versatility in various chemical reactions and its significant role in the synthesis of heterocyclic compounds. This compound is used extensively in scientific research and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
2-Cyanoacetamide, also known as Cyanoacetamide, primarily targets enzymes in biological systems . It acts via bromine, which inactivates enzymes by converting functional –SH groups to the oxidised S-S form .
Mode of Action
This compound interacts with its targets by exerting its biocidal action directly after its application . The compound acts via bromine, which inactivates enzymes by converting functional –SH groups to the oxidised S-S form . This reaction irreversibly disrupts the function of cell-surface components .
Biochemical Pathways
It is known that the compound has a multi-site effect . It is also used in spectrofluorimetric methods to determine the activity of antihistamine H1 receptor antagonistic drugs .
Pharmacokinetics
Its molecular weight of 840767 suggests that it may have good bioavailability.
Result of Action
The result of this compound’s action is the inactivation of enzymes, which disrupts the function of cell-surface components . This makes it a fast-acting biocide .
Biochemical Analysis
Biochemical Properties
2-Cyanoacetamide has been used in the assay of cellulase enzyme activity . It is capable of detecting D-glucose in a linear fashion and can function in various buffers at pH ranging from 4.0 to 8.0 . This suggests that this compound may interact with enzymes such as cellulase and other biomolecules in biochemical reactions .
Molecular Mechanism
Its ability to detect D-glucose suggests that it may interact with biomolecules, potentially through binding interactions . It may also influence enzyme activity, either through inhibition or activation, and could potentially induce changes in gene expression .
Temporal Effects in Laboratory Settings
Its use in assays suggests that it may have some degree of stability and could potentially have long-term effects on cellular function .
Metabolic Pathways
It is known that the compound is prepared from chloroacetic acid via Kolbe nitrile synthesis , suggesting that it may be involved in similar metabolic pathways.
Subcellular Localization
Given its use in assays and potential interactions with enzymes and other biomolecules, it may be localized to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyanoacetamide can be synthesized through several methods. One common method involves the treatment of chloroacetic acid with sodium cyanide, followed by esterification and aminolysis. Another method includes the reaction of cyanoacetic ester with ammonia . Additionally, cyanoacetamide can be prepared by the direct treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions .
Industrial Production Methods: In industrial settings, cyanoacetamide is often produced by esterifying crude cyanoacetic acid with a monohydric alcohol, which forms an azeotrope with water. The resulting ester is then reacted with ammonia in the presence of a basic catalyst to yield cyanoacetamide .
Chemical Reactions Analysis
Types of Reactions: 2-Cyanoacetamide undergoes various types of chemical reactions, including condensation, substitution, and cyclization reactions. The active hydrogen on the C-2 position of cyanoacetamide allows it to participate in a variety of reactions, forming different heterocyclic compounds .
Common Reagents and Conditions: Common reagents used in reactions with cyanoacetamide include alkyl cyanoacetates, aryl amines, and basic catalysts such as triethylamine. Reaction conditions often involve heating, solvent-free conditions, or the use of steam baths .
Major Products: The major products formed from reactions involving cyanoacetamide are often heterocyclic compounds, such as pyrroles, pyrazoles, and pyridines. These products are of significant interest due to their biological activities and potential therapeutic applications .
Scientific Research Applications
2-Cyanoacetamide has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology and medicine, cyanoacetamide derivatives have been studied for their potential as chemotherapeutic agents and their diverse biological activities . Additionally, cyanoacetamide is used in spectrofluorimetric methods to determine the activity of antihistamine H1 receptor antagonistic drugs .
Comparison with Similar Compounds
- Chloroacetamide
- Ethyl cyanoacetate
- Cyanoacetic acid
Comparison: 2-Cyanoacetamide is unique due to its combination of the nitrile and amide functional groups, which provide it with distinct reactivity compared to similar compounds. For instance, while chloroacetamide and ethyl cyanoacetate are also used in organic synthesis, cyanoacetamide’s ability to form a wide variety of heterocyclic compounds makes it particularly valuable in the synthesis of biologically active molecules .
Properties
IUPAC Name |
2-cyanoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c4-2-1-3(5)6/h1H2,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJMPUGMZIKDRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051552 | |
Record name | 2-Cyanoacetamide | |
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Molecular Weight |
84.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] White powder; [MSDSonline] | |
Record name | Cyanoacetamide | |
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Boiling Point |
BP: DECOMPOSES | |
Record name | CYANOACETAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2817 | |
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Solubility |
1 G DISSOLVES IN 6.5 ML COLD WATER; 1.3 G @ 0 °C IN 100 ML OF 95% ALCOHOL; 3.1 G @ 26 °C IN 100 ML OF 95% ALCOHOL; 7.0 G @ 44 °C IN 100 ML OF 95% ALCOHOL; 14.0 G @ 62 °C IN 100 ML OF 95% ALCOHOL; 21.5 G @ 71 °C IN 100 ML OF 95% ALCOHOL | |
Record name | CYANOACETAMIDE | |
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Color/Form |
NEEDLES FROM ALCOHOL, PLATES (WATER), WHITE POWDER | |
CAS No. |
107-91-5 | |
Record name | Cyanoacetamide | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=107-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyanoacetamide | |
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Record name | 2-Cyanoacetamide | |
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Record name | 2-Cyanoacetamide | |
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Record name | Acetamide, 2-cyano- | |
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Record name | 2-Cyanoacetamide | |
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Record name | 2-cyanoacetamide | |
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Record name | CYANOACETAMIDE | |
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Record name | CYANOACETAMIDE | |
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Melting Point |
119.5 °C | |
Record name | CYANOACETAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2817 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of cyanoacetamide is C3H4N2O, and its molecular weight is 84.08 g/mol. []
A: Researchers utilize a range of techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (1H-NMR and 13C-NMR) spectroscopy, and mass spectrometry (MS) to elucidate the structure of cyanoacetamide and its derivatives. [, , , ]
A: N-substituted cyanoacetamides are frequently synthesized by reacting cyanoacetic acid with various amines in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). []
A: Cyanoacetamides are versatile building blocks for synthesizing diverse heterocyclic compounds. They readily participate in reactions with electrophiles, such as aldehydes, ketones, and isothiocyanates, to yield pyridines, pyrimidines, thiazoles, and other heterocycles. [, , , , , , ] For instance, reacting cyanoacetamide with acetylacetone can lead to the formation of substituted 3-cyano-2-pyridones. []
A: Yes, enzymes like lipase from Candida rugosa can catalyze the synthesis of substituted 3-cyano-2-pyridones from cyanoacetamides and 1,3-diketones. This enzymatic approach provides a greener alternative to traditional chemical synthesis. [, , ]
A: The stability of cyanoacetamide derivatives can vary depending on the substituents and environmental conditions. For instance, methylol derivatives of dibromocyanoacetamide (DBCA) applied to cotton fabrics showed good resistance to base hydrolysis but were more readily hydrolyzed under acidic conditions. They were also sensitive to elevated temperatures. []
A: While cyanoacetamides themselves might not be catalysts, certain derivatives, particularly tertiary amine-substituted cyanoacetamides, act as accelerators in the epoxy/isocyanate reaction. []
A: Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, provide insights into the binding interactions of cyanoacetamide derivatives with their biological targets. For example, molecular docking studies have been used to understand the potential binding mode of a cyanoacetamide derivative with thymidylate synthase, a crucial enzyme involved in DNA synthesis. [] Additionally, semi-empirical molecular orbital calculations (AM1) have been employed to understand the regiochemistry of reactions involving cyanoacetamides. []
A: LFER studies, utilizing the Hammett equation, have been conducted on IR, 1H-NMR, and 13C-NMR data of N-alkyl and N-cycloalkyl cyanoacetamides. These analyses help elucidate the electronic and steric effects of substituents on the spectral properties of these compounds. []
A: Structure-activity relationships are crucial in understanding the impact of modifications on biological activity. For instance, in a study evaluating the anticancer activities of furan-chalcone and furylpyrazole hybrids, the pyrazole scaffold containing a cyanoacetamide group displayed significantly higher cytotoxicity against cancer cell lines compared to the corresponding chalcone derivative, highlighting the importance of the pyrazole moiety. [] Furthermore, the presence of an electron-withdrawing cyano group and bulky bromine atoms in DBCA contributes to its increased resistance to base hydrolysis compared to similar compounds without these structural features. []
A: Steric hindrance significantly impacts the reaction pathway of cyanoacetamides. For instance, the reaction of an aldehyde with malononitrile and N-substituted 2-cyanoacetamide can lead to different products depending on the steric bulk of the aryl group attached to the aldehyde. Less bulky substituents favor the formation of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, while bulkier groups hinder this pathway and instead yield N-substituted 2-cyanoacrylamides. []
A: Reverse-phase thin-layer chromatography (RP-TLC) is a common method used to determine the lipophilicity of cyanoacetamide derivatives. By using various organic modifiers like ethanol, n-propanol, acetone, and tetrahydrofuran, researchers can determine the chromatographic retention factor (Rf) values, which correlate with lipophilicity. [, , ]
A: Lipophilicity plays a crucial role in a molecule's ability to interact with biological systems. Researchers correlate experimentally determined chromatographic parameters like RM0 and m with calculated partition coefficients (log P), a standard measure of lipophilicity, and various pharmacokinetic predictors. This information helps predict the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, ultimately aiding in the development of potentially bioactive molecules. [, , ]
A: Cyanoacetamide derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. [, , , , ]
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